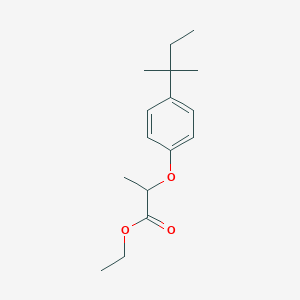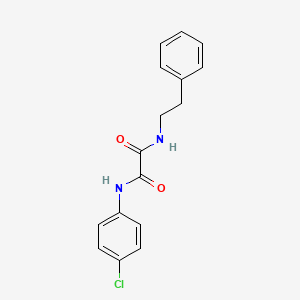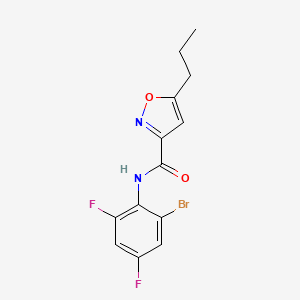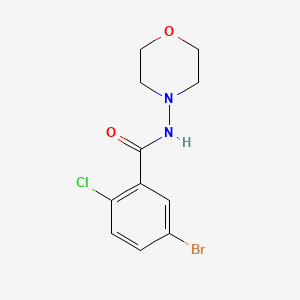![molecular formula C15H10ClF3INO B4826852 2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4826852.png)
2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide is an organic compound that features both halogenated aromatic rings and an acetamide functional group. This compound is of interest due to its unique chemical structure, which includes chlorine, iodine, and trifluoromethyl groups, making it a valuable subject for various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the halogenated aromatic precursors. One common route involves the following steps:
Acetamide Formation: The reaction of the halogenated aromatic compounds with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation reactions followed by acetamide formation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The presence of halogens and the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide
- 2-(4-chlorophenyl)-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide
- 2-(4-chlorophenyl)-N-[4-iodo-2-(difluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide lies in its specific combination of halogens and the trifluoromethyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3INO/c16-10-3-1-9(2-4-10)7-14(22)21-13-6-5-11(20)8-12(13)15(17,18)19/h1-6,8H,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKJAIIZXPJHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4826772.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4826780.png)


![1-[3-(4-bromophenoxy)propyl]piperidine](/img/structure/B4826819.png)


![N-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B4826847.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-ISOPENTYLUREA](/img/structure/B4826860.png)
![(5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4826865.png)

![2-[(benzylamino)methylene]cyclohexanone](/img/structure/B4826873.png)
![3-[(4-bromophenoxy)methyl]-N-[(2-ethoxyphenyl)methyl]benzamide](/img/structure/B4826880.png)
![N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4826883.png)
